1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole
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Overview
Description
1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core with a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of strong acids for nitration and subsequent nucleophilic substitution reactions to attach the piperazine moiety .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an antimicrobial agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole involves its interaction with microbial cell membranes and enzymes. The compound can disrupt cell membrane integrity and inhibit enzyme activity, leading to the death of microbial cells. Molecular targets include bacterial cell wall synthesis enzymes and fungal cell membrane components .
Comparison with Similar Compounds
- 1-Ethyl-5-methyl-2-(4-methyl-piperazin-1-yl)-6-nitro-1H-benzoimidazole
- N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone
- Bis(phthalimido)piperazine derivatives
Uniqueness: 1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole stands out due to its specific combination of a benzodiazole core with a piperazine moiety, which imparts unique antimicrobial properties and potential for diverse chemical modifications .
Properties
Molecular Formula |
C13H17N5O2 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
1-methyl-5-nitro-2-(piperazin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C13H17N5O2/c1-16-12-3-2-10(18(19)20)8-11(12)15-13(16)9-17-6-4-14-5-7-17/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
FYFMVIQARCRMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CN3CCNCC3 |
Origin of Product |
United States |
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